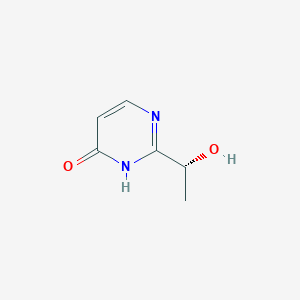
(R)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one is a chiral compound with a pyrimidine ring structure It is characterized by the presence of a hydroxyethyl group attached to the second carbon of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrimidine derivatives and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Utilizing automated systems for precise control of reaction parameters and monitoring.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one: The enantiomer of the compound with different stereochemistry.
2-(1-Hydroxyethyl)pyrimidin-4(1H)-one: The racemic mixture containing both ® and (S) enantiomers.
2-(1-Hydroxyethyl)pyrimidin-4(1H)-one derivatives: Compounds with modifications on the pyrimidine ring or hydroxyethyl group.
Uniqueness
®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2-[(1R)-1-hydroxyethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)6-7-3-2-5(10)8-6/h2-4,9H,1H3,(H,7,8,10)/t4-/m1/s1 |
Clave InChI |
PSUSZVMSXODUAH-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=NC=CC(=O)N1)O |
SMILES canónico |
CC(C1=NC=CC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


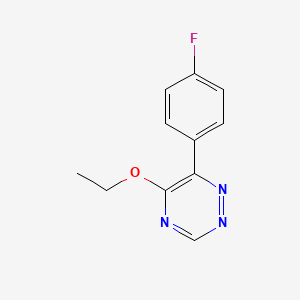
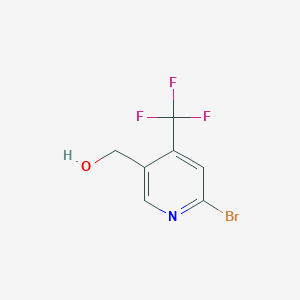
![7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B15244285.png)
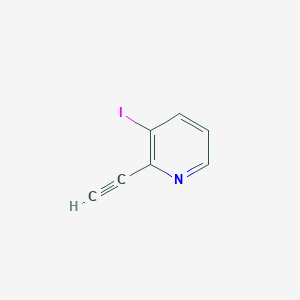
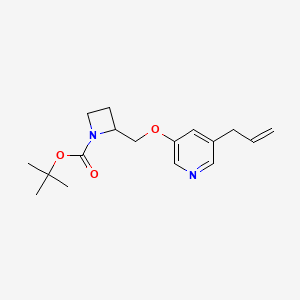
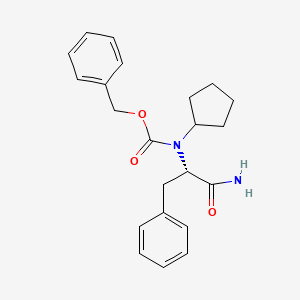
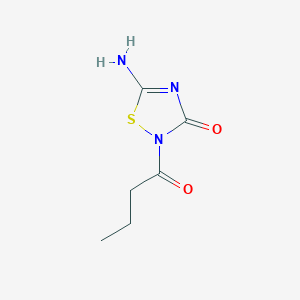
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
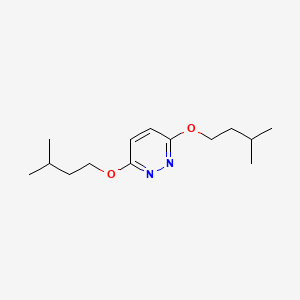
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
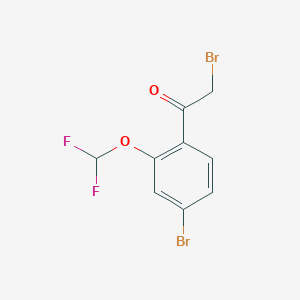
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
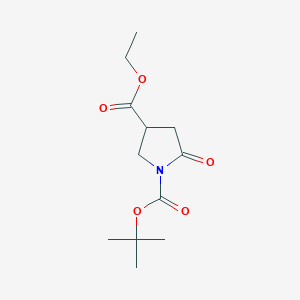
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
